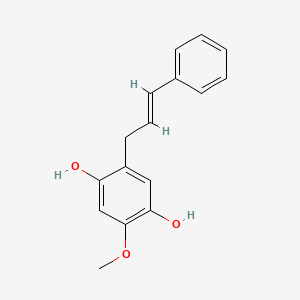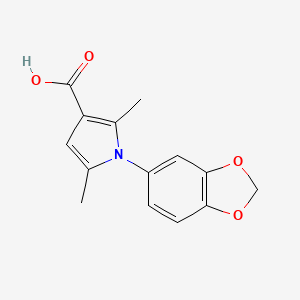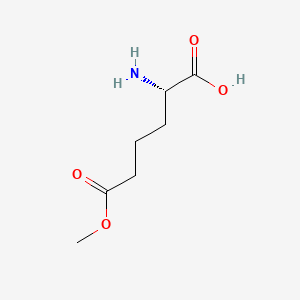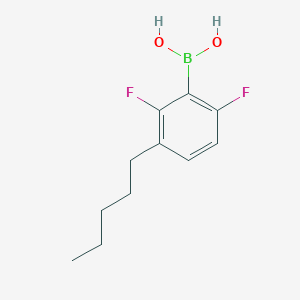![molecular formula C18H23P2S2+ B14147967 tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium CAS No. 89227-54-3](/img/structure/B14147967.png)
tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium: is a complex organophosphorus compound It is characterized by the presence of tert-butyl, diphenylphosphorothioyl, and sulfanylidenephosphanium groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium typically involves multiple steps. One common method includes the reaction of tert-butyl chloride with diphenylphosphorothioic acid to form tert-butyl diphenylphosphorothioate. This intermediate is then reacted with ethyl sulfide and a phosphine source under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions: tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into phosphines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines and thiols.
Substitution: Various substituted phosphorothioates.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium is used as a reagent in organic synthesis. It is involved in the formation of complex organophosphorus compounds and serves as a precursor for various chemical transformations.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may act as an inhibitor of certain enzymes and pathways involved in disease processes, offering possibilities for drug development.
Industry: Industrially, the compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and other high-performance materials.
作用機序
The mechanism of action of tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction affects the enzyme’s function and can modulate various biochemical pathways.
類似化合物との比較
- tert-Butylphenyl diphenyl phosphate
- Di-tert-butylphenyl phenyl phosphate
- Bis(2,4-di-tert-butylphenyl)phosphate
Comparison: tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89227-54-3 |
|---|---|
分子式 |
C18H23P2S2+ |
分子量 |
365.5 g/mol |
IUPAC名 |
tert-butyl-(2-diphenylphosphinothioylethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C18H23P2S2/c1-18(2,3)19(21)14-15-20(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
InChIキー |
AMPICMNUVGWVIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[P+](=S)CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)





